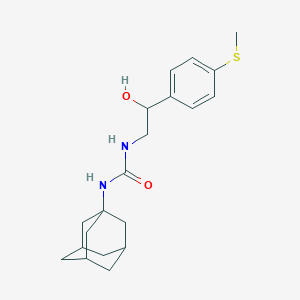

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a novel compound with a structure featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its high stability and unique spatial arrangement. The phenyl ring substituted with a methylthio group and a hydroxy-ethyl side chain confers additional chemical properties, making this compound a subject of interest in various scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves a multistep process:

Adamantan-1-amine Preparation: : This compound's synthesis often begins with the preparation of adamantan-1-amine through the amination of adamantane.

Urea Derivative Formation: : Reacting the adamantan-1-amine with isocyanates to form the urea derivative.

Phenyl Side Chain Attachment:

Industrial Production Methods

For industrial-scale production, the process typically involves:

High-Pressure Reactors: : To facilitate the incorporation of the phenyl side chain.

Continuous Flow Systems: : For the efficient production and isolation of the compound.

Catalysts: : Such as palladium or platinum-based catalysts to optimize reaction conditions and increase yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various types of chemical reactions:

Oxidation: : The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

Reduction: : The urea moiety can be reduced under catalytic hydrogenation conditions.

Substitution: : The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Chromium trioxide, potassium permanganate.

Reduction: : Hydrogen gas with palladium on carbon.

Substitution: : Nucleophiles such as sodium azide or thiolates.

Major Products Formed

Oxidation: : Conversion to a ketone derivative.

Reduction: : Formation of amines or alcohol derivatives.

Substitution: : Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysts: : Utilized in the formation of novel catalysts due to the stable adamantane framework.

Ligands: : Serves as ligands in coordination chemistry for metal complexes.

Biology

Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural rigidity and functional groups.

Receptor Binding: : Used in studies involving receptor-ligand interactions.

Medicine

Drug Development: : Investigated for its potential as a therapeutic agent in conditions requiring enzyme inhibition or receptor modulation.

Pharmacokinetics: : Studied for its unique absorption, distribution, metabolism, and excretion profile due to the adamantane moiety.

Industry

Material Science: : Explored for its potential in creating durable and stable materials.

Electronics: : Utilized in the development of novel electronic components due to its unique structure.

Wirkmechanismus

The compound exerts its effects primarily through:

Enzyme Inhibition: : Binding to the active sites of enzymes, preventing substrate access and catalysis.

Receptor Interaction: : Modulating receptor activity by binding to specific sites, affecting signal transduction pathways.

Molecular Targets and Pathways

Proteases: : Inhibits proteases involved in various biological processes.

G-Protein Coupled Receptors (GPCRs): : Modulates GPCR activity, impacting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea stands out due to its unique combination of an adamantane core and functionalized phenyl ring. Similar compounds include:

1-Adamantylurea: : Lacks the phenyl side chain, resulting in different chemical properties.

Phenylurea Derivatives: : Without the adamantane core, leading to lower stability and different reactivity.

These comparisons highlight the compound's unique structure and resulting versatility in applications.

There you have it. This compound is like an all-star player in the chemical world! How does it make you feel, diving into such detailed chemistry?

Biologische Aktivität

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a compound of interest due to its unique structural features and potential biological activities. This compound integrates an adamantane moiety with a substituted urea, which is known for its diverse pharmacological properties. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from adamantane derivatives. The process includes the formation of the urea linkage and the introduction of the hydroxy and methylthio substituents. Detailed synthetic routes often utilize specific catalysts and solvents to optimize yield and purity.

Biological Activity

Research indicates that compounds with adamantane structures exhibit various biological activities, including antiviral and anticancer properties. The specific biological activity of this compound has been investigated in several studies:

Antiviral Activity

Studies have shown that adamantane derivatives can inhibit viral replication. For instance, compounds similar to this compound have been noted for their efficacy against influenza viruses through mechanisms that disrupt viral uncoating and replication processes .

Anticancer Properties

The compound's structural features suggest potential interactions with cellular signaling pathways involved in cancer proliferation. Preliminary studies indicate that it may inhibit specific enzymes related to tumor growth, although further research is necessary to elucidate these mechanisms fully .

The mechanism of action for this compound is believed to involve the modulation of enzyme activity and cellular signaling pathways. This compound may act as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various metabolic processes and diseases .

Case Studies

Several case studies have explored the biological activity of related adamantane derivatives:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : A study demonstrated that adamantane-containing ureas exhibited significant inhibitory effects on sEH, suggesting potential therapeutic applications in managing hypertension and inflammation .

- Antiviral Efficacy : Another research highlighted the effectiveness of adamantane derivatives against viral infections, showcasing their ability to inhibit viral entry into host cells and reduce viral load in infected tissues .

Comparative Analysis

The following table summarizes the biological activities of various compounds similar to this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Aminoadamantane | Antiviral | Inhibits uncoating of influenza virus |

| 1-[2-(hydroxyphenyl)]adamantane | Anticancer | Inhibits cell proliferation |

| 1-((1R,3s)-adamantan-1-yl)-3-(4-chlorophenyl)urea | sEH inhibitor | Modulates lipid metabolism |

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S/c1-25-17-4-2-16(3-5-17)18(23)12-21-19(24)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18,23H,6-12H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDULPPTGKTGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.